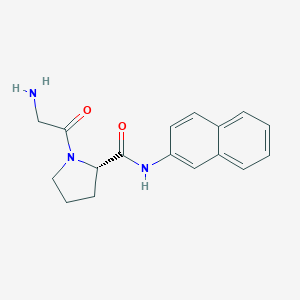

glycyl-L-proline 2-naphthylamide

Description

Contextualization within Synthetic Peptide Substrate Chemistry

Glycyl-L-proline 2-naphthylamide belongs to the class of synthetic peptide substrates, which are crucial tools in enzymology. These molecules are designed to mimic the natural substrates of enzymes, allowing for the study of enzyme kinetics and activity. A key feature of many synthetic substrates is the inclusion of a chromogenic or fluorogenic leaving group. In the case of this compound, the 2-naphthylamine (B18577) moiety serves this purpose. When an appropriate enzyme cleaves the peptide bond between the proline residue and the 2-naphthylamine, the free 2-naphthylamine is released. This product can then be detected and quantified, often through a subsequent colorimetric reaction, providing a measure of the enzyme's activity.

The specificity of a synthetic substrate is determined by its amino acid sequence. The glycyl-L-proline sequence in this compound makes it a specific substrate for certain peptidases, most notably dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline at the penultimate position. The use of synthetic substrates like this compound has been instrumental in characterizing the activity and substrate specificity of such enzymes.

Historical Development and Initial Academic Applications

The development and application of synthetic peptide substrates gained momentum in the mid-20th century as biochemists sought more precise methods for studying proteolytic enzymes. An early report in 1966 by Hopsu-Havu and Glenner described a "new dipeptide naphthylamidase" capable of hydrolyzing glycyl-prolyl-beta-naphthylamide, indicating the initial foray into using such compounds to identify and characterize enzyme activities. nih.gov This work laid the groundwork for the use of proline-containing naphthylamide substrates in histochemical and biochemical studies.

Subsequent research focused on refining these tools for specific enzymes. By the 1980s, glycyl-L-proline naphthylamide derivatives were being actively used to assay for dipeptidyl peptidase IV activity in various biological samples. For instance, a 1983 study detailed a micromethod for measuring DPP-IV activity in human serum using glycyl-L-proline-1-naphthylamide and also reported the Michaelis-Menten constant (Km) for glycyl-L-proline-2-naphthylamide as 2.4 x 10⁻⁴ mol/l, highlighting its efficacy as a substrate for this enzyme. nih.gov These early applications were pivotal in establishing the role of DPP-IV in physiology and pathology and cemented the place of this compound as a valuable reagent in the biochemist's toolkit. The development of such substrates was part of a broader effort to understand the function of peptidases, which eventually led to the discovery and development of dipeptidyl peptidase-4 inhibitors for therapeutic purposes. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-1-(2-aminoacetyl)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamide |

| CAS Number | 21438-66-4 |

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 297.35 g/mol |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUUNDBFODDFP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16046-01-8 | |

| Record name | 16046-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Naphthylamide Conjugates

Strategies for Peptide Synthesis of Glycyl-L-proline Moieties

The synthesis of the glycyl-L-proline (Gly-Pro) dipeptide is the foundational step. nih.gov This dipeptide consists of a glycine (B1666218) residue linked to the alpha-amino group of an L-proline. nih.gov The primary challenge in peptide synthesis is to control the reactivity of the amino and carboxyl groups to ensure the formation of the desired peptide bond in the correct sequence. youtube.com This is achieved through the use of protecting groups and coupling reagents.

Two main strategies are employed for this purpose: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis: In this classical approach, the protected amino acids are coupled in an organic solvent. The synthesis begins by protecting the N-terminus of glycine, typically with a tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of this protected glycine is then activated using a coupling agent. This activated species is then reacted with L-proline (whose own carboxyl group may be temporarily protected, for instance, as a methyl ester) to form the protected dipeptide. The protecting groups are subsequently removed to yield the final Gly-Pro dipeptide. youtube.com

Solid-Phase Peptide Synthesis (SPPS): A more modern and automatable method involves anchoring the C-terminal amino acid (L-proline) to an insoluble polymer resin. The synthesis then proceeds by sequentially adding the N-protected amino acids. In this case, Fmoc-glycine would be activated and coupled to the resin-bound proline. The Fmoc group is then removed, and the cycle is repeated if a longer peptide is desired. Finally, the completed dipeptide is cleaved from the resin. nih.gov

The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions. A variety of reagents are available to activate the carboxylic acid group for nucleophilic attack by the amino group.

Interactive Table: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. youtube.com |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an active ester in situ, promoting rapid amide bond formation. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to phosphonium salts, these reagents generate active esters that readily react with amines. google.com |

Regioselective Incorporation of the 2-Naphthylamine (B18577) Moiety

Once the glycyl-L-proline dipeptide is synthesized, the 2-naphthylamine group must be attached. This conjugation is achieved by forming an amide bond between the C-terminal carboxylic acid of the proline residue and the primary amine of 2-naphthylamine. wikipedia.org The term "regioselective" refers to the site-specific nature of this reaction.

The process typically involves the following steps:

N-Terminal Protection: The N-terminal amino group of the Gly-Pro dipeptide must be protected (e.g., with a Boc or Fmoc group) to prevent it from reacting and to ensure the 2-naphthylamine only couples to the C-terminal proline.

Carboxyl Group Activation: The free carboxylic acid of the N-protected Gly-Pro is activated using one of the coupling reagents mentioned previously (e.g., DCC, HBTU). google.com

Coupling Reaction: The activated dipeptide is then reacted with 2-naphthylamine. The nucleophilic amino group of 2-naphthylamine attacks the activated carboxyl carbon of proline, forming the desired amide linkage.

Deprotection: The final step is the removal of the N-terminal protecting group from the glycine residue to yield the final product, glycyl-L-proline 2-naphthylamide.

This strategy ensures that the 2-naphthylamine is incorporated specifically at the C-terminus, a critical feature for the molecule's function as an enzyme substrate. Methodologies for site-specific peptide modification are well-established, allowing for the precise attachment of various moieties, including fluorophores. nih.gov

Design Principles for Related Probes and Analogues

This compound is not just a chemical compound but a tool designed for a specific purpose, most often as a fluorogenic substrate for detecting enzyme activity. The design principles behind this and related probes are based on the interplay between enzyme specificity and fluorescence chemistry. rsc.orgnih.gov

The fundamental design consists of three key components:

Enzyme Recognition Sequence: The dipeptide Gly-Pro serves as a recognition motif for specific proteases, most notably Dipeptidyl Peptidase IV (DPP-IV). The enzyme specifically binds to and cleaves the peptide bond following the proline residue.

Fluorophore: The 2-naphthylamine moiety is a fluorescent molecule (a fluorophore). wikipedia.org

Quenching Mechanism: In the intact substrate molecule, the fluorescence of the 2-naphthylamine is significantly reduced or "quenched." This quenching occurs because the non-bonding electrons of the amide nitrogen are delocalized into the naphthalene (B1677914) ring system, altering its electronic properties. This phenomenon can be related to mechanisms like Photoinduced Electron Transfer (PET), where the peptide portion effectively prevents the fluorophore from emitting light upon excitation. nih.gov

The probe's function is triggered by enzymatic action. When DPP-IV cleaves the bond between proline and the naphthylamine group, the free 2-naphthylamine is released. Liberated from the quenching effect of the amide bond, the 2-naphthylamine exhibits its characteristic strong fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity.

The design of analogues is a strategy used to create probes with different specificities or improved properties. nih.govresearchgate.net Modifications can be made to any of the core components.

Interactive Table: Design Principles for Gly-Pro-Naphthylamide Analogues

| Component Modified | Design Strategy | Desired Outcome |

|---|---|---|

| Peptide Sequence | Altering the amino acids (e.g., Ala-Pro, Arg-Arg). | Target different proteases with varying substrate specificities. |

| Proline Ring | Introducing substituents on the proline ring or using proline mimetics like thiazolidine-4-carboxylic acid. sigmaaldrich.com | Alter the conformation of the peptide backbone, potentially increasing binding affinity or selectivity for the target enzyme. sigmaaldrich.com |

| Fluorophore | Replacing 2-naphthylamine with other fluorophores (e.g., coumarins, rhodamines). researcher.lifedntb.gov.ua | Tune the optical properties (excitation/emission wavelengths) to avoid background autofluorescence in biological samples or for multiplexed assays. nih.gov |

These principles allow for the rational design of a wide array of probes for studying different enzymes and biological processes with high sensitivity and specificity. rsc.org

Enzymatic Hydrolysis and Substrate Specificity Profiling

Dipeptidyl Peptidase IV (DPP IV) as a Primary Enzymatic Target

Dipeptidyl Peptidase IV (DPP IV), also known as CD26, is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Glycyl-L-proline 2-naphthylamide serves as a classic substrate for DPP IV, a role that was identified early in the study of this enzyme. nih.govnih.gov The enzyme's ability to hydrolyze this substrate is often referred to as glycylproline (B3032158) β-naphthylamidase activity. nih.govnih.gov

Kinetic Characterization of DPP IV Activity with this compound

The enzymatic reaction of DPP IV with this compound follows Michaelis-Menten kinetics. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. Studies have shown that the cleavage of the substrate is facilitated by an ionization of a residue with a pK of 7.2 ± 0.1, which is suggestive of a His-Asp assisted serine addition to the P1 carbonyl carbon of the substrate, forming a tetrahedral intermediate. researchgate.net

The hydrolysis of this compound by DPP IV can be monitored continuously, making it a valuable tool for high-throughput screening of DPP IV inhibitors. mdpi.com The release of the chromogenic product, 2-naphthylamine (B18577) or a similar reporter group like p-nitroaniline (pNA) in the analogous substrate Gly-Pro-pNA, allows for real-time measurement of enzyme activity. researchgate.netmdpi.com

Table 1: Kinetic Parameters for DPP IV Hydrolysis of this compound Analogs

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Reference |

| Gly-Pro-pNA | Human DPP-IV | - | - | researchgate.net |

| Gly-Pro-AMC | Recombinant Human DPP-4 | 50-200 (concentration range) | - | frontiersin.org |

Note: Specific Km and kcat values for this compound are not consistently reported across the literature, with many studies utilizing the analogous substrate Gly-Pro-pNA or Gly-Pro-AMC for detailed kinetic analysis. The table reflects the available data for these closely related substrates.

Modulators of DPP IV-Mediated Hydrolysis

The hydrolysis of this compound by DPP IV can be influenced by various inhibitors. These inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive. For instance, valine pyrrolidide is a known competitive inhibitor of DPP IV. nih.gov The study of these inhibitors is crucial for the development of therapeutic agents, as DPP IV is a significant target in the management of type 2 diabetes. mdpi.comnih.gov

Several synthetic compounds and naturally derived peptides have been identified as inhibitors of DPP IV. mdpi.comnih.gov Molecular docking studies have been employed to understand the interaction between these inhibitors and the active site of DPP IV, which is composed of a hydrophobic S1 pocket and a charged S2 pocket. mdpi.com

Elucidation of Enzyme-Substrate Recognition Motifs

The specificity of DPP IV for substrates like this compound is determined by key recognition motifs within the enzyme's active site. The active site of DPP IV is located in a large cavity formed by the α/β hydrolase domain and a β-propeller domain. nih.govnih.gov The S1 pocket of the active site accommodates the proline residue of the substrate, while the S2 pocket interacts with the N-terminal glycine (B1666218). mdpi.com

The interaction between the substrate and the enzyme is governed by specific amino acid residues. For example, the catalytic triad (B1167595) (Ser-Asp-His) is essential for the cleavage of the peptide bond. researchgate.net The terminal amine of the substrate is thought to hydrogen bond with Glu205/Glu206 in the enzyme's active site. researchgate.net The study of these recognition motifs through techniques like X-ray crystallography and molecular docking is crucial for understanding the basis of substrate specificity and for the rational design of selective inhibitors. nih.govmdpi.com

Methodological Frameworks in Enzyme Assay Development

Principles of Fluorometric Assays Utilizing 2-Naphthylamine (B18577) Release

Fluorometric assays using substrates like glycyl-L-proline 2-naphthylamide are based on a straightforward and powerful principle. The substrate itself is typically non-fluorescent or has low fluorescence. However, when acted upon by a specific enzyme, such as a post-proline dipeptidyl aminopeptidase (B13392206), the amide bond linking the dipeptide to the 2-naphthylamine moiety is cleaved. researchgate.net This enzymatic hydrolysis releases the free 2-naphthylamine molecule, which is inherently fluorescent. osha.gov The intensity of the emitted fluorescence, when measured at its optimal excitation and emission wavelengths, is directly proportional to the concentration of the released 2-naphthylamine. Consequently, the rate of increase in fluorescence provides a direct measure of the enzymatic reaction rate. This method allows for the continuous and highly sensitive monitoring of enzyme activity.

To ensure accurate and reproducible quantification of enzyme activity, the reaction conditions for the hydrolysis of this compound must be meticulously optimized. Key parameters that influence enzyme performance include pH, temperature, and substrate concentration.

pH: Enzymes exhibit maximal activity within a narrow pH range. For instance, post-proline dipeptidyl aminopeptidase from lamb kidney shows an optimal pH of 7.8 for the hydrolysis of Gly-Pro-β-naphthylamide. researchgate.net In contrast, proline-specific endopeptidase from Flavobacterium sp. has an optimum pH of 6.5. toyobo-global.com A novel proline-β-naphthylamidase purified from porcine intestinal mucosa demonstrates peak activity at a more alkaline pH of around 9.0. nih.govresearchgate.net

Temperature: Enzymatic reactions are also highly dependent on temperature. A common temperature for these assays is 37°C, which is physiologically relevant. researchgate.nettoyobo-global.com However, the thermal stability of the enzyme is a critical factor; post-proline dipeptidyl aminopeptidase is notably thermostable, retaining activity at temperatures up to 72°C. researchgate.net

Substrate Concentration: The relationship between reaction velocity and substrate concentration is described by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum. For proline specific endopeptidase, the Km for Z-Gly-Pro-2NNap was determined to be 1.4×10⁻⁴ M. toyobo-global.com Operating at substrate concentrations well above the Km value is essential to ensure the reaction rate is independent of substrate depletion and directly reflects the enzyme concentration.

Inhibitors and Activators: The presence of certain ions or molecules can significantly impact enzyme activity. For example, the activity of proline-β-naphthylamidase is drastically inhibited by serine hydrolase inhibitors like diisopropylfluorophosphate. nih.govresearchgate.net Conversely, some enzymes may require specific cofactors for optimal function.

The table below summarizes optimal conditions for various enzymes that utilize proline-naphthylamide substrates.

| Enzyme | Substrate | Michaelis Constant (Km) | Optimal pH | Optimal Temperature (°C) | Source |

| Proline Specific Endopeptidase | Z-Gly-Pro-2NNap | 1.4 x 10⁻⁴ M | 6.5 | 37 | toyobo-global.com |

| Post-proline Dipeptidyl Aminopeptidase | Gly-Pro-β-naphthylamide | Not Specified | 7.8 | Not Specified (Stable up to 72°C) | researchgate.net |

| Proline-β-naphthylamidase | Proline-β-naphthylamide | Not Specified | ~9.0 | Not Specified | nih.govresearchgate.net |

The validation of an enzyme assay is critical to confirm its suitability for its intended purpose. For assays based on this compound, this involves assessing sensitivity, specificity, and reproducibility. nih.gov

Sensitivity: The sensitivity of the assay is largely determined by the fluorescence quantum yield of 2-naphthylamine and the detection limits of the fluorometer. Fluorescence-based methods are inherently sensitive, capable of detecting very low concentrations of the released fluorophore. nih.gov This allows for the measurement of enzyme activity in samples where the enzyme is present in minute quantities.

Reproducibility: Achieving reproducible results requires strict adherence to the optimized protocol, including precise control of temperature, pH, and reagent concentrations. nih.gov The use of stable reagents and calibrated instrumentation is paramount. The stability of the enzyme itself under assay and storage conditions also affects reproducibility; for example, post-proline dipeptidyl aminopeptidase is stable over a wide pH range (3.5 to 10.0), contributing to the robustness of assays involving this enzyme. researchgate.net Establishing the linear range of the assay, where the fluorescence signal is directly proportional to the enzyme concentration, is crucial for accurate quantification.

Application in Cellular and Subcellular Fractionation Studies

This compound and related compounds are instrumental in determining the location of specific enzymes within cells.

Subcellular fractionation is a technique used to isolate different organelles from a cell. By incubating a substrate like this compound (or its analogues) with these isolated fractions, researchers can pinpoint the primary location of the target enzyme's activity.

A key application is in the study of lysosomes. For example, studies using the related substrate glycyl-L-phenylalanine 2-naphthylamide have shown that it can be hydrolyzed within lysosomes by the enzyme cathepsin C. nih.gov By measuring the release of 2-naphthylamine in lysosomal fractions versus other cellular compartments (like mitochondria or the cytoplasm), researchers can confirm the lysosomal localization of the enzyme. nih.govnih.gov This methodology is also sensitive enough to assess the integrity of the lysosomal membrane. A compromised membrane would lead to the leakage of the enzyme and subsequent hydrolysis of the substrate outside the lysosome, which can be quantified by measuring the "free" versus "total" enzymatic activity. nih.gov These techniques have demonstrated that substrates like dipeptidyl naphthylamides are valuable for studying lysosomal membrane permeability and the intralysosomal activity of specific enzymes. nih.govnih.gov

Development of Enzyme-Activated Probes

The principle of enzymatic cleavage releasing a detectable molecule places this compound squarely within the class of enzyme-activated probes. nih.gov These probes are powerful tools for detecting and imaging enzyme activity in complex biological systems. nih.govmit.edu

An enzyme-activated probe consists of two main parts: a recognition moiety that is specific to the target enzyme and a reporter moiety that generates a signal upon cleavage. In the case of this compound, the glycyl-L-proline dipeptide serves as the recognition site for specific proline peptidases. researchgate.net The 2-naphthylamine group acts as the fluorogenic reporter.

The design mechanism is one of "activation by cleavage." In its intact form, the probe is "off" (non-fluorescent). When the target enzyme recognizes and cleaves the specific amide bond, the reporter (2-naphthylamine) is released, switching the probe to its "on" state (fluorescent). nih.gov This activation is highly specific, as the signal is only generated in the presence of an active enzyme capable of hydrolyzing the substrate. This approach is fundamental to the development of more complex probes for real-time monitoring of enzyme activity in living cells and tissues, which is crucial for understanding disease processes like cancer, where certain enzyme activities are often dysregulated. nih.govmit.edu

Mechanistic Investigations of Enzyme Substrate Interaction

Detailed Analysis of Enzyme-Substrate Binding Mechanisms

The cleavage of glycyl-L-proline 2-naphthylamide is predominantly carried out by dipeptidyl peptidase IV (DPP-IV), a member of the S9 family of serine proteases. sigmaaldrich.com The binding and subsequent hydrolysis of this substrate are dictated by the specific architecture of the DPP-IV active site. The catalytic machinery of DPP-IV involves a classic catalytic triad (B1167595) composed of serine (Ser630), aspartate (Asp708), and histidine (His740). nih.gov

The binding process is initiated by the recognition of the substrate's N-terminal glycyl-L-proline motif. The enzyme's active site features a distinct P1-binding pocket, which is responsible for the high specificity towards substrates containing a proline or alanine (B10760859) residue at the penultimate position. nih.govresearchgate.net This pocket is lined with hydrophobic aromatic amino acid residues, such as Tyr547, Tyr662, and Tyr666, which create a sterically constrained environment ideal for accommodating the pyrrolidine (B122466) ring of proline. nih.gov The side chain of Arg125, located in the β-propeller domain of DPP-IV, plays a crucial role in recognizing the carbonyl group of the substrate's peptide bond. nih.gov

Once the substrate is docked within the active site, the catalytic triad facilitates the hydrolysis of the peptide bond between the proline and the 2-naphthylamide group. The serine residue (Ser630) acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond. This leads to the formation of a tetrahedral intermediate, which is stabilized by interactions within the active site. Subsequently, the peptide bond is cleaved, and an acyl-enzyme intermediate is formed with the N-terminal dipeptide (glycyl-L-proline) covalently attached to the serine residue. In the final step, a water molecule, activated by the histidine residue of the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing the glycyl-L-proline dipeptide and regenerating the active enzyme. The other product of the reaction is 2-naphthylamine (B18577).

Kinetic studies have been performed to quantify the affinity of DPP-IV for this compound. Research on human serum has determined the Michaelis-Menten constant (Kₘ) for this substrate to be 2.4 x 10⁻⁴ mol/L, indicating a strong binding affinity. nih.gov Another source reports a Kₘ value of 0.66 mM for the hydrolysis of this compound. sigmaaldrich.com

Conformational Dynamics and Recognition Specificity of the this compound Scaffold

The remarkable specificity of DPP-IV for substrates like this compound is largely attributed to the unique structural properties of the proline residue. The cyclic and rigid nature of proline's pyrrolidine ring serves as a key recognition element, restricting the conformational freedom of the peptide backbone. acs.org This structural constraint makes the peptide bond involving proline less susceptible to cleavage by many other proteases, thereby ensuring high specificity for proline-specific peptidases like DPP-IV. acs.org

The enzyme exhibits strict stereospecificity, as it does not hydrolyze substrates containing D-proline, such as glycyl-D-proline-4-nitroanilide. This underscores the precise geometric arrangement required within the active site for proper substrate alignment and catalysis.

Studies on bacterial DPP-IV have provided insights into the conformational dynamics that may occur during substrate binding and product release. nih.govresearchgate.net In these bacterial orthologues, conformational differences have been observed between the ligand-free enzyme and when it is bound to a dipeptide product. researchgate.net This has led to a proposed "side-in and side-out" model, where the substrate enters the active site through a side opening, and the product exits via the same route after a conformational change. nih.gov Another possibility is the "side-in and propeller-out" model, where the product exits through the β-propeller tunnel. nih.gov While these specific dynamics have been detailed in bacterial enzymes, they provide a plausible framework for understanding the entry and exit of substrates and products in mammalian DPP-IV as well.

The glycyl-L-proline scaffold is the primary determinant for recognition by DPP-IV. The enzyme specifically targets the peptide bond immediately following the proline residue for cleavage. The nature of the group attached to the proline's carboxyl group (in this case, the 2-naphthylamide) has a lesser impact on the initial recognition but is crucial for the subsequent hydrolysis and is often a chromogenic or fluorogenic group used for detecting enzymatic activity.

Influence of Environmental Factors on Catalytic Efficiency

The catalytic efficiency of DPP-IV in hydrolyzing this compound is significantly influenced by various environmental factors, including pH, temperature, and the presence of metal ions.

pH: The enzymatic activity of DPP-IV is highly dependent on the pH of the surrounding medium. The optimal pH for DPP-IV activity generally falls within the slightly alkaline range. For the hydrolysis of a closely related substrate, glycyl-L-proline-1-naphthylamide, by human serum DPP-IV, the pH optimum was found to be 8.0. nih.gov Other studies using different glycyl-proline-based substrates have reported optimal pH values between 8.5 and 9.0. researchgate.net At a pH of 7.0, DPP-IV retains approximately 45% of its maximum activity, while at pH 9.6, it exhibits about 90% activity. The enzyme is largely inactive at a pH below 5.0. sigmaaldrich.com

Temperature: Temperature also plays a critical role in the rate of enzymatic hydrolysis. Most in vitro assays for DPP-IV activity are conducted at a standardized temperature, typically 25 °C or 37 °C, to ensure consistent and reproducible results. acs.org As with most enzymatic reactions, an increase in temperature generally leads to a higher reaction rate up to an optimal point, beyond which the enzyme begins to denature and lose its catalytic activity.

Interactive Data Table: Kinetic and pH Optima for DPP-IV with Glycyl-Proline Substrates

| Substrate | Enzyme Source | Kₘ Value | Optimal pH |

| This compound | Human Serum | 0.24 mM nih.gov | - |

| This compound | - | 0.66 mM sigmaaldrich.com | - |

| Glycyl-L-proline-1-naphthylamide | Human Serum | 0.72 mM nih.gov | 8.0 nih.gov |

| Glycyl-L-proline p-nitroanilide | Rat Kidney | 76 µM researchgate.net | - |

| Glycyl-L-proline 3,5-dibromo-4-hydroxyanilide | Urinary | 1.1 mM researchgate.net | 8.5 - 9.0 researchgate.net |

Comparative Biochemical Analysis of Glycyl L Proline 2 Naphthylamide Analogues

Comparative Studies with Glycyl-L-proline 4-methoxy-2-naphthylamide

Glycyl-L-proline 2-naphthylamide and its analogue, glycyl-L-proline 4-methoxy-2-naphthylamide, are both recognized substrates for dipeptidyl peptidase IV (DPP-IV). biorxiv.orgsigmaaldrich.com The primary distinction between these two compounds lies in their application and the method of detection. This compound is a chromogenic substrate, while the addition of a methoxy (B1213986) group at the 4-position of the naphthylamine ring renders glycyl-L-proline 4-methoxy-2-naphthylamide a fluorogenic substrate. sigmaaldrich.comnih.gov

The introduction of the 4-methoxy group results in the release of the highly fluorescent product, 4-methoxy-2-naphthylamine, upon enzymatic cleavage. nih.gov This property significantly enhances the sensitivity of the assay. Studies have shown that fluorometric methods for DPP-IV activity are generally more sensitive than colorimetric ones. researchgate.netnih.gov For instance, assays using fluorometric substrates can be approximately 10-fold more sensitive than those employing colorimetric substrates like p-nitroanilides. researchgate.netnih.gov This increased sensitivity allows for the detection of lower enzyme concentrations and is particularly advantageous when sample volumes are limited. nih.gov

While both compounds are effective substrates, their utility is tailored to different experimental needs. Glycyl-L-proline 4-methoxy-2-naphthylamide is preferred for high-sensitivity fluorescence-based assays. sigmaaldrich.comnih.gov Although direct comparative kinetic data (Kₘ or kₖₐₜ) for the two substrates with DPP-IV is not extensively detailed in the reviewed literature, the choice between them is typically dictated by the required detection method and sensitivity. The modification of the leaving group is a critical factor; studies on other enzymes like dipeptidyl peptidase II have shown that the nature of the leaving group (e.g., p-nitroanilide vs. 4-methoxy-2-naphthylamide) can significantly influence substrate preference and kinetic parameters.

Assessment of Other N-aminoacyl-2-naphthylamide Substrates

Dipeptidyl peptidase IV and other aminopeptidases can hydrolyze a variety of N-aminoacyl-2-naphthylamide substrates. The identity of the N-terminal amino acid residue preceding proline significantly influences the rate of hydrolysis. DPP-IV exhibits a strong preference for substrates with a proline or alanine (B10760859) residue at the P1 position (the amino acid adjacent to the scissile bond). biorxiv.org

The Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum, is a key parameter for comparing substrate suitability. A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate. For DPP-IV, the Kₘ for this compound has been reported to be 0.66 mM. sigmaaldrich.com When the dipeptide is altered, as in Ala-Ala-2-naphthylamide, the Kₘ value changes, with a reported value of 1 mM, suggesting a comparatively lower affinity for this substrate than for Gly-Pro-2-naphthylamide. sigmaaldrich.com Other aminoacyl-2-naphthylamides, such as those with L-leucyl and L-alanyl residues, are also hydrolyzed by various tissue hydrolases, indicating a broad but differential specificity of these enzymes. nih.gov

| Substrate | Enzyme | Kₘ (mM) | Reference |

|---|---|---|---|

| This compound | Dipeptidyl Peptidase IV | 0.66 | sigmaaldrich.com |

| Ala-Ala-2-naphthylamide | Dipeptidyl Peptidase IV | 1.0 | sigmaaldrich.com |

Structure-Activity Relationships Based on Naphthylamide Isomerism

The position of the amino group on the naphthalene (B1677914) ring is a critical determinant of substrate recognition and enzymatic activity. This is clearly demonstrated by comparing the hydrolysis of glycyl-L-proline 1-naphthylamide and this compound by dipeptidyl peptidase IV.

Biochemical studies have established distinct Michaelis constants (Kₘ) for these two isomers when reacting with DPP-IV from human serum. The Kₘ value for this compound was found to be 0.24 mM, whereas the Kₘ for glycyl-L-proline 1-naphthylamide was significantly higher at 0.72 mM. nih.gov This threefold difference indicates that DPP-IV has a substantially higher affinity for the 2-naphthylamide isomer compared to the 1-naphthylamide isomer.

| Substrate | Kₘ (mM) | Reference |

|---|---|---|

| Glycyl-L-proline 1-naphthylamide | 0.72 | nih.gov |

| This compound | 0.24 | nih.gov |

Advanced Research Perspectives and Future Directions

Potential for Novel Biochemical Probe Development

The fundamental design of glycyl-L-proline 2-naphthylamide—a specific dipeptide recognition motif (Gly-Pro) linked to a reporter group (2-naphthylamine)—serves as a versatile scaffold for creating new biochemical probes. The enzymatic cleavage of the amide bond liberates 2-naphthylamine (B18577), leading to a detectable change in color or fluorescence. This principle can be expanded and refined for various advanced applications.

The development of novel fluorogenic substrates is a key area of research, as these tools are invaluable for studying enzyme activities within complex biological systems like live cells and tissues. nih.govscbt.com The core concept involves modifying either the peptide sequence to alter enzyme specificity or the reporter molecule to enhance photophysical properties, such as shifting fluorescence to longer wavelengths to minimize background interference from biological samples. For instance, research into other enzyme classes, like cytochromes P450, has demonstrated the successful design of naphthalene-based fluorogenic substrates where enzymatic modification, such as O-demethylation, creates a highly fluorescent product. nih.gov This same principle of designing probes that transition from a non-fluorescent to a fluorescent state upon enzymatic action can be applied by modifying the this compound structure.

Future development could focus on creating "smart" probes based on this scaffold. These probes could be designed for:

Targeted Enzyme Activity Profiling: By synthesizing a library of dipeptides attached to 2-naphthylamine or other fluorophores, researchers can create panels of substrates to profile the activity of multiple peptidases simultaneously in a single sample.

In Vivo Imaging: Modifying the 2-naphthylamine group to a fluorophore with improved properties for deep-tissue imaging could allow for the visualization of specific peptidase activity in living organisms.

Diagnostic Tools: Fluorogenic probes that can detect aberrant enzyme activity in patient samples, such as blood or tissue biopsies, hold promise as potential biomarkers for diseases like cancer. rsc.org Research has already shown that fluorogenic probes can successfully detect changes in the activity of specific peptidases in plasma from patients with colorectal tumors. rsc.org

Integration with High-Throughput Screening Platforms for Enzyme Modulator Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their ability to modulate the activity of a biological target. nih.gov Fluorogenic and chromogenic substrates are ideally suited for HTS assays due to their ability to generate a robust and easily detectable signal. scbt.comnih.gov

This compound is highly compatible with HTS platforms for discovering modulators (inhibitors or activators) of DPP IV and related enzymes. The workflow typically involves:

Dispensing the target enzyme into multi-well plates.

Adding compounds from a chemical library to each well.

Initiating the enzymatic reaction by adding this compound.

Measuring the rate of 2-naphthylamine release over time using a plate reader that detects changes in absorbance or fluorescence.

A decrease in signal compared to a control indicates potential inhibition, while an increase suggests activation. The robustness and reproducibility of such assays are critical, often measured by a Z' factor, with values greater than 0.5 considered excellent for HTS. nih.gov The development of sensitive and reliable HTS methods is crucial for identifying new lead compounds for drug design. nih.gov

Future directions in this area include the miniaturization of assays to conserve reagents and the use of more sophisticated detection methods, such as time-resolved fluorescence, to improve signal-to-noise ratios. Furthermore, as this compound is explored for use with other proteases, it can be readily adapted into new HTS campaigns to find specific modulators for these alternative enzyme targets.

Exploration of this compound in Protease Research Beyond DPP IV

While this compound is most famously associated with DPP IV, its utility is not limited to this single enzyme. The Gly-Pro motif is recognized by a class of enzymes known as post-proline cleaving enzymes (PPCEs), which are found across diverse organisms and play various biological roles. mdpi.compreprints.org This opens up avenues for using this substrate to investigate other proline-specific peptidases.

One example is Dipeptidyl Peptidase 9 (DPP9) , an intracellular enzyme that shares structural homology with DPP IV. nih.gov DPP9 is involved in crucial cellular processes, including inflammatory regulation and cell proliferation, and its dysregulation is linked to cancer and immunological disorders. nih.gov Given its function as a prolyl amino dipeptidylpeptidase, this compound can serve as a substrate to study its activity and screen for selective DPP9 inhibitors, which are currently sought after as potential therapeutics. nih.gov

Furthermore, research has identified other, less-characterized enzymes that can process proline-containing substrates. A novel enzyme, named proline-beta-naphthylamidase , was purified from porcine intestinal mucosa and showed a distinct substrate preference. nih.gov Although it could hydrolyze several aminopeptidase (B13392206) substrates, it was most efficient with proline-beta-naphthylamide. nih.gov This suggests that this compound could also be a substrate for this or similar enzymes.

The table below summarizes the relative activities of this novel peptidase towards different β-naphthylamide substrates, highlighting its preference for proline at the N-terminus.

| Substrate | Enzyme Specificity | Notes |

|---|---|---|

| Proline-β-naphthylamide | Most efficiently hydrolyzed | Highest kcat/Km value observed. nih.gov |

| Glycine-β-naphthylamide | Hydrolyzed | Demonstrates broader aminopeptidase activity. nih.gov |

| Leucine-β-naphthylamide | Hydrolyzed | Demonstrates broader aminopeptidase activity. nih.gov |

| Alanine-β-naphthylamide | Hydrolyzed | Demonstrates broader aminopeptidase activity. nih.gov |

This exploration beyond DPP IV is critical for understanding the broader roles of proline-specific peptidases in biology and for identifying new drug targets. This compound remains a valuable tool in this endeavor, providing a ready-to-use assay to probe the function of these less-studied enzymes.

Q & A

Q. How to design a study comparing this compound with novel synthetic analogs?

- Methodological Answer : Use a factorial design:

- Independent variables : Analog structure (e.g., substituents on naphthylamide), enzyme concentration.

- Dependent variables : Km, kcat, IC₅₀ (for inhibitors).

- Controls : Wild-type enzyme, known inhibitors (e.g., sitagliptin).

Power analysis determines sample size (α=0.05, β=0.2). Report in accordance with NIH preclinical guidelines, including raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.